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Compound of Interest

Compound Name: N-(4-azepan-1-ylphenyl)guanidine

Cat. No.: B1420170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of N-(4-azepan-1-ylphenyl)guanidine, a substituted phenylguanidine compound of interest in

medicinal chemistry and drug development. The synthesis involves a two-step process: the

formation of the precursor 4-(azepan-1-yl)aniline, followed by the guanidinylation of the aniline

derivative. Two common methods for the synthesis of the precursor are presented: the

Buchwald-Hartwig amination and reductive amination. The subsequent guanidinylation is

described using the highly effective reagent N,N'-di-Boc-N''-triflylguanidine.

Overview of Synthetic Pathways
The synthesis of N-(4-azepan-1-ylphenyl)guanidine can be achieved through two primary

routes for the key intermediate, 4-(azepan-1-yl)aniline. The choice of method may depend on

the availability of starting materials, desired scale, and laboratory capabilities.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1420170?utm_src=pdf-interest
https://www.benchchem.com/product/b1420170?utm_src=pdf-body
https://www.benchchem.com/product/b1420170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method A: Buchwald-Hartwig Amination

Method B: Reductive Amination
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Caption: Synthetic workflow for N-(4-azepan-1-ylphenyl)guanidine.
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Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of N-(4-azepan-1-
ylphenyl)guanidine via the described methods. Please note that yields and purity are

dependent on specific reaction conditions and purification techniques.

Step Method
Starting
Materials

Typical
Yield (%)

Typical
Purity (%)

Reference
Notes

Synthesis of

4-(azepan-1-

yl)aniline

Buchwald-

Hartwig

Amination

4-

Bromoaniline,

Azepane

75-90
>95 (after

column)

Yields are

sensitive to

catalyst and

ligand choice.

Reductive

Amination

4-Nitroaniline,

Azepanone
60-80

>95 (after

column)

Requires

careful

control of

reducing

agent

addition.

Guanidinylati

on

Using N,N'-di-

Boc-N''-

triflylguanidin

e

4-(azepan-1-

yl)aniline,

Guanidinylati

ng reagent

80-95
>98 (after

column)

Reaction is

generally

clean and

high-yielding.

Experimental Protocols
Protocol 1: Synthesis of 4-(azepan-1-yl)aniline via
Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 4-bromoaniline with

azepane.

Materials:

4-Bromoaniline
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Azepane

Palladium(II) acetate (Pd(OAc)₂)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Toluene, anhydrous

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

Add anhydrous toluene to the flask.

Add 4-bromoaniline (1.0 eq), azepane (1.2 eq), and sodium tert-butoxide (1.4 eq).

Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress

by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-(azepan-1-

yl)aniline.
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Protocol 2: Synthesis of 4-(azepan-1-yl)aniline via
Reductive Amination
This protocol details the synthesis of the precursor via the reductive amination of 4-nitroaniline

with azepanone.

Materials:

4-Nitroaniline

Azepanone (Hexamethyleneimine)

Sodium triacetoxyborohydride (STAB)

Dichloroethane (DCE)

Acetic acid (glacial)

Standard reaction glassware

Procedure:

To a round-bottom flask, add 4-nitroaniline (1.0 eq) and azepanone (1.1 eq) in

dichloroethane.

Add a catalytic amount of glacial acetic acid.

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the residue by flash column chromatography to yield 4-(azepan-1-yl)aniline.

Protocol 3: Guanidinylation of 4-(azepan-1-yl)aniline
This protocol describes the final step to produce N-(4-azepan-1-ylphenyl)guanidine using a

highly efficient guanidinylating reagent.[1][2]

Materials:

4-(azepan-1-yl)aniline

N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA)

Standard reaction glassware

Procedure:

Dissolve 4-(azepan-1-yl)aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom

flask under an inert atmosphere.

Add triethylamine (1.1 eq) to the solution.

In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.05 eq) in anhydrous

dichloromethane.

Add the solution of the guanidinylating reagent dropwise to the aniline solution at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC

or LC-MS).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain the Boc-protected guanidine.

For the deprotection step, dissolve the crude Boc-protected product in dichloromethane.

Add trifluoroacetic acid (excess, typically 10-20 eq) and stir at room temperature for 1-2

hours.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by a suitable method (e.g., recrystallization or column

chromatography) to obtain N-(4-azepan-1-ylphenyl)guanidine.

Potential Biological Context: Sigma-1 Receptor
Signaling
Phenylguanidine derivatives have been investigated for their activity as ligands for various

receptors, including sigma receptors. The sigma-1 receptor, an intracellular chaperone protein

located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium

signaling and cellular stress responses.[1][2][3] Ligand binding to the sigma-1 receptor can

influence downstream signaling pathways, making it a target of interest for neurodegenerative

diseases, psychiatric disorders, and cancer.[2][3]
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Caption: Sigma-1 receptor signaling pathway.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory

setting. Appropriate safety precautions should be taken at all times. Reaction conditions may

require optimization to achieve desired results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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